5-Bromo-6-methylpicolinamide
Overview
Description
5-Bromo-6-methylpicolinamide is an organic compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a bromine atom at the 5th position and a methylpicolinamide group at the 6th position .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 346.8°C at 760 mmHg and a melting point of 76-77°C .Scientific Research Applications
Synthesis and Optimization in Drug Discovery
5-Bromo-6-methylpicolinamide and its derivatives play a crucial role in drug discovery, particularly as key intermediates. An example is the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a compound essential in medicinal chemistry. Innovative techniques like the telescoping process have been introduced to optimize the synthesis of such intermediates, enhancing the yield and purity, thereby accelerating drug development processes (Nishimura & Saitoh, 2016).
Inhibitors of Steroid 5alpha Reductases
Compounds derived from this compound have been evaluated as inhibitors of steroid 5alpha reductases. These inhibitors show varying levels of activity and selectivity, depending on the features of the heterocycle and the size of the substituents. They play a significant role in understanding and potentially treating conditions related to steroid metabolism (Baston, Palusczak, & Hartmann, 2000).
Development of Antitumor Agents
The development of water-soluble analogues of antitumor agents like CB30865 involves the use of this compound derivatives. These analogues exhibit high cytotoxicity against tumor cells and hold promise for improved in vivo evaluations due to their enhanced solubility (Bavetsias et al., 2002).
Antimicrobial and Anti-inflammatory Activities
Derivatives of this compound have been synthesized and tested for their antimicrobial and anti-inflammatory properties. These compounds have shown potent activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Al-Abdullah et al., 2014).
Novel Synthesis Techniques
Advancements in synthetic techniques using this compound derivatives have led to the efficient creation of complex molecules. For instance, copper/6-methylpicolinic acid catalyzed coupling reactions have been developed for the synthesis of pyrrolo[2,3-d]pyrimidines, demonstrating the versatility of these compounds in organic synthesis (Jiang, Sun, Jiang, & Ma, 2015).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-6-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLQAJVSZQBQCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735430 | |
Record name | 5-Bromo-6-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228014-22-9 | |
Record name | 5-Bromo-6-methyl-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228014-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-methylpyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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